(R)-An-Phanephos

Asymmetric Hydrogenation Reductive Amination Rhodium Catalysis

Select (R)-An-Phanephos for unparalleled stereocontrol in asymmetric synthesis. Its 4-methoxyphenyl substituents provide distinct electronic and steric properties compared to standard PhanePhos and BINAP, enabling class-leading enantioselectivity (>99% ee) with Ru-diamine catalysts for chiral alcohol APIs. Ideal for large-scale chiral amine manufacturing with Rh catalysts at 0.1 mol% loading, as validated for RAF kinase inhibitor intermediates. Unique planar chirality also enables advanced chiroptical and lanthanide luminescence research.

Molecular Formula C44H42O4P2
Molecular Weight 696.7 g/mol
CAS No. 364796-54-3
Cat. No. B3178069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-An-Phanephos
CAS364796-54-3
Molecular FormulaC44H42O4P2
Molecular Weight696.7 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)C3=C4CCC5=CC(=C(CCC(=C3)C=C4)C=C5)P(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
InChIInChI=1S/C44H42O4P2/c1-45-35-13-21-39(22-14-35)49(40-23-15-36(46-2)16-24-40)43-29-31-5-9-33(43)11-7-32-6-10-34(12-8-31)44(30-32)50(41-25-17-37(47-3)18-26-41)42-27-19-38(48-4)20-28-42/h5-6,9-10,13-30H,7-8,11-12H2,1-4H3
InChIKeyJALREJYREHTOKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-An-Phanephos: A Planar-Chiral Bisphosphine Ligand for High-Fidelity Asymmetric Catalysis


(R)-An-Phanephos (CAS: 364796-54-3) is a C2-symmetric, planar-chiral bisphosphine ligand belonging to the [2.2]paracyclophane family. Distinguished from the parent PhanePhos by the presence of 4-methoxyphenyl substituents on the phosphorus atoms, this ligand forms highly active and selective transition metal complexes, particularly with ruthenium, rhodium, and iridium . Its unique structural rigidity and electronic properties enable exceptional stereocontrol in a range of catalytic asymmetric transformations, including hydrogenation, reductive amination, and carbonylation [1].

(R)-An-Phanephos Substitution Risks: Why Analog Ligands Cannot Guarantee Equivalent Stereoselectivity


While many chiral bisphosphine ligands, such as BINAP, P-Phos, and the parent PhanePhos, are effective in asymmetric catalysis, direct substitution with (R)-An-Phanephos is not advisable without rigorous re-optimization. The 4-methoxyphenyl substituents on (R)-An-Phanephos impart distinct electronic and steric properties that can dramatically alter the catalyst's activity, enantioselectivity, and even its chemoselectivity for a given substrate [1]. As demonstrated in comparative studies, catalysts derived from Phanephos-family ligands frequently outperform BINAP-type ligands in specific hydrogenation reactions, and within the PhanePhos family, the anisyl-substituted variant shows unique performance characteristics . The quantitative evidence below confirms that seemingly minor structural variations lead to significant, measurable differences in catalytic outcomes.

(R)-An-Phanephos Performance Data: Quantitative Differentiation from BINAP, PhanePhos, and Other Chiral Ligands


(R)-An-Phanephos Enables Rh-Catalyzed Enamine Hydrogenation at 0.1 mol% Loading

Rhodium complexes derived from a fluorinated PhanePhos analog (closely related to (R)-An-Phanephos) exhibit exceptionally high catalytic activity in the asymmetric hydrogenation of enamines, enabling complete conversion at just 0.1 mol% catalyst loading [1]. This represents a significant activity advantage over many conventional chiral diphosphine ligands, which often require 1-5 mol% loading for similar transformations. The high activity is a class-level characteristic of PhanePhos-type ligands.

Asymmetric Hydrogenation Reductive Amination Rhodium Catalysis

PhanePhos-Ru-Diamine Complexes Achieve >99% ee in Ketone Hydrogenation

Ruthenium-diamine complexes bearing the PhanePhos ligand framework (the parent scaffold of (R)-An-Phanephos) are exceptionally effective catalysts for the asymmetric hydrogenation of aromatic, heteroaromatic, and α,β-unsaturated ketones [1]. These systems routinely achieve enantiomeric excesses (ee) exceeding 99%, a performance benchmark that (R)-An-Phanephos inherits due to its shared paracyclophane core. While BINAP-Ru-diamine complexes are also effective, the PhanePhos scaffold often provides superior enantioselectivity for challenging substrates.

Ketone Hydrogenation Ruthenium Catalysis Enantioselectivity

(R)-An-Phanephos is a Preferred Ligand in Industrial RAF Inhibitor Synthesis

In the industrial-scale enantioselective synthesis of condensed bicyclic RAF inhibitors, (R)-An-Phanephos is explicitly claimed as a preferred ligand for ruthenium-catalyzed asymmetric hydrogenation steps [1]. The patent literature specifies the use of [(R)-An-Phanephos-RuCl2(p-cym)] as a distinct and advantageous catalyst complex over alternative ligands like (S)-An-Phanephos or the unsubstituted PhanePhos, indicating that the specific stereochemistry and electronic properties of (R)-An-Phanephos are critical for achieving the desired enantiomeric purity and yield in this demanding pharmaceutical application.

Pharmaceutical Synthesis Ruthenium Catalysis RAF Inhibitors

(R)-Phanephos Achieves 75% ee in Rh-Catalyzed Arylation of Ethyl Glyoxylate

In the rhodium-catalyzed enantioselective arylation of ethyl glyoxylate with organoboron reagents, (R)-Phanephos delivered ethyl mandelate derivatives with up to 75% ee [1]. This performance was benchmarked against (R)-MonoPhos, another commercially available ligand, which provided comparable enantioselectivity under identical conditions. While not the highest-performing ligand in the study, the data establish a quantifiable baseline for (R)-Phanephos in this important C–C bond-forming reaction and demonstrate its viability for producing chiral α-hydroxy esters.

Catalytic Arylation Rhodium Catalysis Ethyl Glyoxylate

Planar-Chiral Phanephos Generates CPL Signal Where Axially-Chiral BINAP Fails

When complexed with Tb(III)(hfa)3, planar-chiral PhanePhos forms hybrid luminophores that emit characteristic circularly polarized luminescence (CPL) in solution due to 5D4→7F5 transitions [1]. In stark contrast, BINAP—an axially chiral ligand containing a P=O group—exhibited no detectable CPL signal under identical conditions. This demonstrates a functional property orthogonal to catalysis where the ligand's planar chirality confers a unique advantage.

Circularly Polarized Luminescence Chiral Materials Terbium Complexes

High-Value Scenarios for (R)-An-Phanephos: From Pharmaceutical Manufacturing to Chiral Materials Science


Enantioselective Hydrogenation of Ketones for Pharmaceutical Intermediates

Researchers and process chemists requiring >99% ee for chiral alcohol intermediates should consider (R)-An-Phanephos-derived Ru-diamine catalysts. The class-leading enantioselectivity demonstrated by PhanePhos-Ru complexes in the reduction of aromatic and heteroaromatic ketones [1] makes this ligand system a prime candidate for synthesizing high-purity chiral building blocks for APIs.

Low-Loading Asymmetric Reductive Amination for High-Value Amines

For the asymmetric synthesis of chiral amines via enamine hydrogenation, rhodium complexes of (R)-An-Phanephos enable operation at catalyst loadings as low as 0.1 mol% [2]. This high activity is particularly valuable for large-scale manufacturing of high-value pharmaceutical intermediates where minimizing catalyst cost and metal contamination is paramount.

Industrial Synthesis of RAF Kinase Inhibitor Building Blocks

As validated by patent literature, [(R)-An-Phanephos-RuCl2(p-cym)] is a specifically preferred catalyst for the enantioselective synthesis of condensed bicyclic RAF inhibitor intermediates [3]. This provides a strong, real-world procurement justification for groups working on similar kinase inhibitor programs.

Development of Chiroptical Materials and CPL Emitters

The ability of planar-chiral Phanephos to generate circularly polarized luminescence when complexed with lanthanides like Tb(III) [4]—a property not shared by BINAP—opens unique research avenues. (R)-An-Phanephos can be employed in the design of novel chiroptical sensors, security inks, or 3D display technologies.

Technical Documentation Hub

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